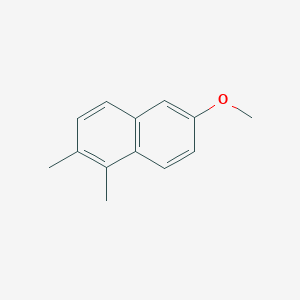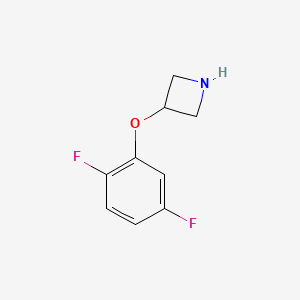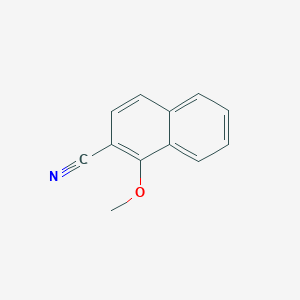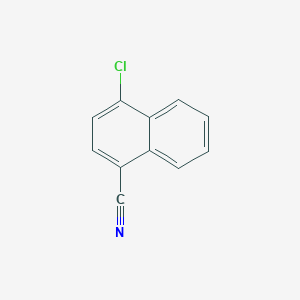
6-Methoxy-1,2-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metoxi-1,2-dimetilnaftaleno es un compuesto orgánico que pertenece a la familia del naftaleno. Se caracteriza por un anillo de naftaleno sustituido con un grupo metoxi en la posición 6 y dos grupos metilo en las posiciones 1 y 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Metoxi-1,2-dimetilnaftaleno se puede lograr a través de varios métodos. Un enfoque común involucra la metilación del 2-metoxinaftaleno. El proceso generalmente incluye los siguientes pasos:
Reacción de metilación: El 2-metoxinaftaleno se somete a metilación utilizando yoduro de metilo en presencia de una base fuerte como carbonato de potasio. La reacción se lleva a cabo en condiciones de reflujo para asegurar la metilación completa.
Purificación: La mezcla de reacción se purifica luego utilizando cromatografía en columna para aislar el producto deseado, 6-Metoxi-1,2-dimetilnaftaleno.
Métodos de producción industrial: La producción industrial de 6-Metoxi-1,2-dimetilnaftaleno puede implicar métodos más eficientes y escalables. Uno de esos métodos incluye el uso de catalizadores impregnados con metales para mejorar el proceso de metilación. Por ejemplo, se ha investigado la metilación del 2-metilnaftaleno sobre catalizadores de zeolita mesoporosa Cu/MCM-41 y Zr/MCM-41 para la síntesis selectiva de isómeros de dimetilnaftaleno .
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Metoxi-1,2-dimetilnaftaleno sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las naftoquinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila pueden introducir grupos funcionales adicionales en el anillo de naftaleno.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.
Sustitución: Las reacciones de alquilación y acilación de Friedel-Crafts a menudo utilizan cloruro de aluminio como catalizador.
Productos principales:
Oxidación: Naftoquinonas
Reducción: Derivados dihidro
Sustitución: Varios naftalenos sustituidos
Aplicaciones Científicas De Investigación
6-Metoxi-1,2-dimetilnaftaleno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se han estudiado los derivados de este compuesto por su potencial actividad antibacteriana.
Medicina: El compuesto y sus derivados se investigan por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 6-Metoxi-1,2-dimetilnaftaleno y sus derivados a menudo involucra la interacción con objetivos moleculares específicos. Por ejemplo, algunos derivados actúan como inhibidores de enzimas bacterianas, interrumpiendo vías metabólicas esenciales . Los grupos metoxi y metilo en el anillo de naftaleno juegan un papel crucial en la mejora de la afinidad de unión y la especificidad del compuesto hacia estos objetivos.
Compuestos similares:
- 1-Isopropil-6-metoxi-3-metilnaftaleno
- 1-Isopropil-6-metoxi-3,7-dimetilnaftaleno
- 2-Metoxinaftaleno
Comparación: 6-Metoxi-1,2-dimetilnaftaleno es único debido a su patrón de sustitución específico, que confiere propiedades químicas y físicas distintas. En comparación con el 2-metoxinaftaleno, los grupos metilo adicionales mejoran su hidrofobicidad y potencialmente su actividad biológica. La presencia del grupo metoxi en la posición 6 también influye en su reactividad en las reacciones de sustitución electrófila, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Comparación Con Compuestos Similares
- 1-Isopropyl-6-methoxy-3-methylnaphthalene
- 1-Isopropyl-6-methoxy-3,7-dimethylnaphthalene
- 2-Methoxynaphthalene
Comparison: 6-Methoxy-1,2-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-methoxynaphthalene, the additional methyl groups enhance its hydrophobicity and potentially its biological activity. The presence of the methoxy group at the 6-position also influences its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H14O |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-methoxy-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-9-4-5-11-8-12(14-3)6-7-13(11)10(9)2/h4-8H,1-3H3 |
Clave InChI |
CTZCRDQJJRTRKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)

![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)





